4-(3-Chlorophenyl)-1-butene
Description
Significance in Contemporary Organic Chemistry
The significance of 4-(3-Chlorophenyl)-1-butene in organic chemistry is best understood by considering the synthetic utility of its constituent functional groups. Molecules that contain both an alkene and an aryl halide are valuable precursors for the construction of complex molecular architectures.
The terminal alkene is amenable to a wide array of well-established transformations. For instance, it can undergo hydroboration-oxidation to yield the corresponding anti-Markovnikov alcohol, 4-(3-chlorophenyl)butan-1-ol. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is highly regioselective and stereospecific, providing a reliable method for introducing a primary alcohol. libretexts.org Alternatively, Wacker oxidation , a palladium-catalyzed process, could convert the terminal alkene into a methyl ketone, yielding 4-(3-chlorophenyl)butan-2-one. libretexts.org Furthermore, terminal alkenes are key monomers in polymerization reactions, such as those facilitated by Ziegler-Natta catalysts , which are fundamental to the production of polyolefins. wikipedia.orglibretexts.orgbyjus.com
The aryl chloride portion of the molecule provides a handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions . uwindsor.casigmaaldrich.com Although aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems have been developed to effectively activate the C-Cl bond. uwindsor.ca This enables reactions like the Suzuki, Heck, and Sonogashira couplings, allowing for the attachment of various organic fragments to the benzene (B151609) ring. youtube.comslideshare.net The presence of these two functional groups in one molecule allows for a synthetic strategy where, for example, the alkene is first transformed, and the resulting product is then subjected to a cross-coupling reaction at the aromatic ring.
| Functional Group | Potential Reaction | Resulting Structure |
| Terminal Alkene | Hydroboration-Oxidation | Primary Alcohol |
| Terminal Alkene | Wacker Oxidation | Methyl Ketone |
| Terminal Alkene | Ziegler-Natta Polymerization | Polyolefin |
| Aryl Chloride | Palladium-Catalyzed Cross-Coupling | Biaryl or substituted benzene |
This table summarizes the potential synthetic transformations for the functional groups present in this compound.
Overview of Research Trajectories for Halogenated Aryl Alkenes
The broader class of halogenated aryl alkenes, to which this compound belongs, is integral to several major research trajectories in modern organic synthesis. A primary focus is the development of efficient and selective methods for the synthesis of complex molecules, particularly for applications in medicinal chemistry and materials science.
One significant area of research is the use of these compounds in the synthesis of natural products and their analogues. For example, the epothilones, a class of potent anticancer agents, feature complex structures that are often assembled using fragments reminiscent of halogenated aryl alkenes. nih.gov Synthetic strategies toward epothilone (B1246373) analogues frequently involve sophisticated coupling reactions and olefin metathesis to construct the macrocyclic core. dtic.mildtic.milunimi.it The ability to build molecular complexity rapidly from simple, functionalized building blocks is a central goal of these efforts.
Another major research thrust is the development of novel catalytic methods. Palladium-catalyzed reactions have revolutionized organic synthesis, and the activation of C-Cl bonds in aryl chlorides remains an active area of investigation. uwindsor.canih.gov The development of new ligands and catalysts that are more active and stable allows for milder reaction conditions and broader substrate scope, making the use of inexpensive and abundant aryl chlorides more practical. sigmaaldrich.com Research also focuses on domino or tandem reactions, where a single catalyst orchestrates multiple transformations in one pot, using substrates like halogenated aryl alkenes to quickly generate molecular complexity.
Foundational Concepts of Olefinic and Halogenated Aromatic Compounds
To fully appreciate the chemical utility of this compound, it is essential to understand the fundamental principles of its core structures: the olefin and the halogenated aromatic ring.
Olefinic (Alkene) Compounds: Olefins are hydrocarbons containing at least one carbon-carbon double bond. This double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond. The electron density of the π-bond is located above and below the plane of the atoms, making it electron-rich and susceptible to attack by electrophiles. Consequently, the characteristic reaction of alkenes is electrophilic addition, where the π-bond is broken and two new σ-bonds are formed. Common addition reactions include hydrogenation (addition of H₂), halogenation (addition of X₂), hydrohalogenation (addition of HX), and hydration (addition of H₂O). The regioselectivity of these additions to unsymmetrical alkenes, such as the terminal alkene in this compound, is a key consideration in synthesis.
Halogenated Aromatic Compounds: Aromatic compounds are cyclic, planar molecules with a delocalized system of π-electrons, which imparts significant stability. Benzene is the archetypal aromatic compound. Halogenated aromatics, or aryl halides, are compounds where one or more hydrogen atoms on the aromatic ring have been replaced by a halogen. The chlorine atom in this compound influences the reactivity of the benzene ring in two ways. First, it is an ortho-, para-directing group for electrophilic aromatic substitution, meaning that incoming electrophiles will preferentially add at the positions ortho or para to the chlorine. However, due to its electronegativity, chlorine is also a deactivating group, making the ring less reactive toward electrophiles than unsubstituted benzene. Second, the carbon-chlorine bond itself is a site of reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, as discussed previously.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-but-3-enyl-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWLPNIQGFQVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609642 | |
| Record name | 1-(But-3-en-1-yl)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91426-46-9 | |
| Record name | 1-(But-3-en-1-yl)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Investigation of Chemical Reactivity and Mechanistic Pathways
Electrophilic and Nucleophilic Reactivity of the Butene Moiety
The carbon-carbon double bond in the butene portion of 4-(3-chlorophenyl)-1-butene is an area of high electron density, making it susceptible to attack by electrophiles. In reactions with electrophilic reagents, the double bond acts as a nucleophile. The presence of the electron-withdrawing 3-chlorophenyl group can influence the reactivity of this double bond compared to unsubstituted 1-butene.
Conversely, while less common, the butene moiety can exhibit electrophilic character under certain conditions, particularly when activated by specific reagents or catalysts. For instance, in the presence of a strong nucleophile, the double bond's electrophilicity can be enhanced, leading to addition reactions. evitachem.com
Aromatic Substitution Reactions on the Chlorophenyl Group
The chlorophenyl group of this compound can undergo substitution reactions, primarily through two distinct mechanisms: electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS).
In electrophilic aromatic substitution , the benzene (B151609) ring is attacked by an electrophile. The chlorine atom is a deactivating, ortho-, para-directing group due to the competing effects of its electronegativity (deactivating) and its lone pairs of electrons (ortho-, para-directing). The butene substituent is generally considered a weakly activating or deactivating group depending on the reaction conditions.
Nucleophilic aromatic substitution involves the replacement of the chlorine atom by a nucleophile. This reaction is generally challenging for aryl chlorides and often requires harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring to proceed. smolecule.com For 4-(4-chlorophenyl)-1-butene (B1625354), substitution of the chlorine atom can be achieved with nucleophiles like sodium methoxide (B1231860) or potassium tert-butoxide under basic conditions. smolecule.com
Oxidation and Reduction Pathways
The chemical structure of this compound allows for distinct oxidation and reduction reactions targeting either the butene or the aromatic moiety.
Oxidation: The terminal double bond is the primary site for oxidation. Common oxidizing agents can convert the butene group into various oxygenated functionalities. For instance, oxidation of this compound can yield the corresponding ketone. google.com Other reagents like m-chloroperbenzoic acid or osmium tetroxide can be used to form epoxides or diols, respectively. smolecule.com Potassium permanganate (B83412) is another potent oxidizing agent capable of transforming the butene moiety. smolecule.com
Reduction: The double bond and the aromatic ring can both be reduced under different conditions. Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas, can selectively reduce the double bond to yield 4-(3-chlorophenyl)butane. smolecule.com More powerful reducing agents, such as lithium aluminum hydride, can also be employed for the reduction of the butene group. smolecule.com
A summary of common oxidation and reduction reactions is presented below:
| Reaction Type | Reagent(s) | Moiety Targeted | Resulting Functional Group |
|---|---|---|---|
| Oxidation | Potassium permanganate | Butene | Ketone, Epoxide, or Diol |
| Oxidation | m-Chloroperbenzoic acid | Butene | Epoxide |
| Oxidation | Osmium tetroxide | Butene | Diol |
| Reduction | H₂/Pd-C | Butene | Alkane |
| Reduction | Lithium aluminum hydride | Butene | Alkane |
Addition Reactions Across the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is amenable to a variety of addition reactions. These reactions proceed by breaking the pi bond and forming two new sigma bonds.
Halogenation, such as the addition of bromine (Br₂), is a typical electrophilic addition reaction. The double bond attacks the bromine molecule, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to give the dibrominated product. Similarly, the addition of hydrogen halides (e.g., HBr) can occur, following Markovnikov or anti-Markovnikov regioselectivity depending on the reaction conditions. The presence of the 3-chlorophenyl group can influence the regioselectivity of these additions due to electronic effects.
| Addition Reaction | Reagent(s) | Intermediate | Product Type |
|---|---|---|---|
| Halogenation | Br₂ in CCl₄ | Cyclic bromonium ion | Vicinal dihalide |
| Hydrohalogenation | HBr | Carbocation | Alkyl halide |
| Hydration (acid-catalyzed) | H₂O, H⁺ | Carbocation | Alcohol |
Chemo- and Regioselectivity in Synthetic Transformations
The presence of multiple reactive sites in this compound—namely the terminal alkene and the chlorinated aromatic ring—makes chemo- and regioselectivity critical considerations in its synthetic applications. The ability to control which part of the molecule reacts (chemoselectivity) and at what specific position (regioselectivity) is key to its utility as a building block.
Palladium-Catalyzed Arylhalogenation:
Research into the palladium-catalyzed oxidative arylhalogenation of alkenes provides significant insight into controlling selectivity. Studies on the closely related substrate 4-(4-chlorophenyl)-1-butene demonstrate that reaction conditions can be tuned to favor different products. nih.gov In these transformations, which intercept Mizoroki-Heck intermediates, the reaction can be directed to yield either 1,2-arylhalogenated or 1,1-arylhalogenated products. nih.gov
The choice of the halogenating agent and solvent system is crucial in determining the regiochemical outcome. For example, using copper(II) chloride (CuCl₂) or copper(II) bromide (CuBr₂) in diethyl ether (Et₂O) selectively produces the 1,1-arylhalogenated product. nih.gov This high selectivity for benzylic functionalization is a key mechanistic feature. nih.gov Conversely, other conditions can be employed to favor the 1,2-addition product. nih.gov This tunability allows for the selective synthesis of different structural isomers from the same starting material.
Table 2: Regioselectivity in Palladium-Catalyzed Oxidative Arylhalogenation of 4-(4-Chlorophenyl)-1-butene nih.gov
Illustrates how reaction conditions modulate the formation of 1,1- vs. 1,2-addition products. The major isomer observed was the 1,1-product (41-Cl/Br) alongside a minor isomeric product.
| Substrate | Halogen Source | Solvent | Major Product Type | Observed Outcome |
|---|---|---|---|---|
| 4-(4-Chlorophenyl)-1-butene | CuCl₂ | Et₂O | 1,1-Arylhalogenation | Formation of a mixture of isomers, with the 1,1-product being the major component. |
| 4-(4-Chlorophenyl)-1-butene | CuBr₂ | Et₂O | 1,1-Arylhalogenation | Formation of a mixture of isomers, with the 1,1-product being the major component. |
Radical Hydrofunctionalization:
In radical-based transformations, the regioselectivity is often governed by the stability of the intermediate radical species. Metal-hydride hydrogen atom transfer (MH HAT) reactions with alkenes typically exhibit Markovnikov selectivity. nih.gov This means that the initial hydrogen atom transfer occurs at the less substituted carbon of the double bond, generating the more stable carbon-centered radical at the more substituted position. nih.gov For a substrate like 4-phenyl-1-butene (B1585249), this would lead to the formation of a benzylic radical, which then undergoes further reaction. nih.gov This principle suggests that radical additions to this compound would preferentially form intermediates where the radical is at the C-2 position, adjacent to the chlorophenyl-ethyl group, due to stabilizing effects.
The chemo- and regioselectivity in these transformations are fundamental for leveraging this compound in the targeted synthesis of more complex molecules.
Spectroscopic and Structural Elucidation Techniques in Advanced Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-(3-chlorophenyl)-1-butene, providing detailed information about the hydrogen and carbon framework.
Proton (¹H) NMR Applications in Structure Elucidation
Proton NMR (¹H NMR) is instrumental in identifying the number and arrangement of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the vinyl protons of the double bond, and the aliphatic protons of the butyl chain. The aromatic protons typically appear as a complex multiplet in the downfield region (δ 7.0-7.3 ppm) due to the influence of the chlorine substituent. The internal vinyl proton (-CH=) presents as a complex multiplet further upfield, a result of coupling to both the terminal vinyl protons and the adjacent methylene (B1212753) group. The terminal vinyl protons (=CH₂) show characteristic signals, often as distinct multiplets. The two methylene groups (-CH₂-) in the butyl chain appear as multiplets, with their specific chemical shifts and coupling patterns providing confirmation of their position relative to the aromatic ring and the double bond. beilstein-journals.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₄) | 7.0 - 7.3 | Multiplet (m) |
| Vinyl (-CH=) | 5.7 - 5.9 | Multiplet (m) |
| Vinyl (=CH₂) | 4.9 - 5.1 | Multiplet (m) |
| Allylic (-CH₂-CH=) | 2.3 - 2.5 | Multiplet (m) |
Carbon-13 (¹³C) NMR Characterization
Carbon-13 NMR complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. chemicalbook.com For this compound, distinct signals are expected for the four types of carbon atoms in the butene chain and the six carbons of the chlorophenyl ring. The carbon atom bearing the chlorine (C-Cl) will have a characteristic chemical shift, as will the other aromatic carbons. The two sp² hybridized carbons of the vinyl group will appear in the typical alkene region of the spectrum (δ 110-140 ppm). The two sp³ hybridized methylene carbons will be found in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C-Cl) | 134 |
| Aromatic (CH) | 126 - 130 |
| Aromatic (C-C) | 142 |
| Vinyl (=CH-) | 138 |
| Vinyl (=CH₂) | 115 |
| Allylic (-CH₂-) | 36 |
Multi-nuclear NMR for Organometallic Derivatives
While ¹H and ¹³C NMR are standard, multi-nuclear NMR becomes essential when this compound is part of an organometallic complex. ilpi.comiaea.org For instance, if the alkene coordinates to a metal center like platinum (¹⁹⁵Pt), palladium (¹⁰⁵Pd), or rhodium (¹⁰³Rh), NMR spectroscopy of these metal nuclei can provide direct evidence of the metal-ligand interaction. ilpi.comopen.ac.uk The chemical shift of the metal nucleus is highly sensitive to its coordination environment and the nature of the ligands. mdpi.com Furthermore, coupling between the metal nucleus and the protons or carbons of the butene ligand (e.g., ¹⁹⁵Pt-¹H or ¹⁹⁵Pt-¹³C coupling) can offer valuable structural information about the complex. ilpi.com
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. rsc.org
The fragmentation pattern in the mass spectrum is also diagnostic. Common fragmentation pathways for this molecule would include:
Benzylic cleavage: Loss of a propyl radical to form a stable chlorotropylium or chlorobenzyl cation.
Loss of a chlorine atom: Fragmentation involving the cleavage of the C-Cl bond.
Rearrangements: McLafferty rearrangement is possible if the geometry is favorable.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment | Significance |
|---|---|---|
| 166/168 | [C₁₀H₁₁Cl]⁺ | Molecular Ion ([M]⁺) |
| 125 | [C₆H₄Cl]⁺ | Chlorobenzyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. nist.gov The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key expected vibrational frequencies include:
C-H stretching (aromatic): Above 3000 cm⁻¹, characteristic of C-H bonds on the phenyl ring.
C-H stretching (alkene): Also typically above 3000 cm⁻¹, corresponding to the C-H bonds of the vinyl group.
C-H stretching (aliphatic): Just below 3000 cm⁻¹, from the methylene groups.
C=C stretching (alkene): A sharp band around 1640 cm⁻¹, indicative of the carbon-carbon double bond. docbrown.info
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
C-Cl stretching: A strong band in the fingerprint region, typically between 700-800 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3010 - 3100 |
| Alkene C-H | Stretch | 3000 - 3080 |
| Alkyl C-H | Stretch | 2850 - 2960 |
| Alkene C=C | Stretch | 1640 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. nist.govnih.gov For this compound, which is a liquid at room temperature, this technique would require forming a suitable crystalline solid derivative or an organometallic complex. mdpi.com
Should a crystalline sample be obtained, X-ray diffraction analysis would yield a detailed molecular structure. libretexts.org This would unambiguously confirm the connectivity of the atoms, the geometry of the double bond (cis/trans, though not applicable here), and the conformation of the butyl chain relative to the phenyl ring. weizmann.ac.il In the context of organometallic derivatives, crystallography is invaluable for determining the coordination geometry of the metal center and the precise mode of binding of the this compound ligand. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing the electronic structure of organic molecules containing chromophores. In the case of this compound, the primary chromophore is the 3-chlorophenyl group attached to the butene chain. The electronic transitions associated with this aromatic system are the main focus of its UV-Vis spectrum.
The UV-Vis spectrum of this compound is largely dictated by the π-electron system of the benzene (B151609) ring. The butene substituent is not in conjugation with the phenyl ring, and therefore, its influence on the position of the main absorption bands is minimal, acting primarily as an alkyl substituent. The presence of the chlorine atom on the phenyl ring, however, does influence the spectrum.
Detailed research findings on the UV-Vis absorption of closely related compounds, such as styrene (B11656) and its chlorinated derivatives, provide a strong basis for understanding the spectrum of this compound. For instance, styrene typically exhibits a strong absorption peak around 245 nm. uwosh.edu The introduction of a chlorine atom to the aromatic ring, as seen in 3-chlorostyrene (B1584043), results in a slight shift of this absorption maximum. For 3-chlorostyrene in chloroform, a maximum absorption (λmax) is observed at 250 nm, with a molar absorptivity (log ε) of 1.98. nih.gov
Based on these analogous data, the expected UV-Vis absorption characteristics for this compound can be inferred. The primary π → π* transition for the 3-chlorophenyl chromophore is anticipated to occur in a similar region. The non-conjugated butene group is expected to have a negligible effect on the λmax.
| Compound | Solvent | λ (nm) | Molar Absorptivity (ε) | Reference |
| Styrene | Not Specified | 245 | Not Specified | uwosh.edu |
| 3-Chlorostyrene | Chloroform | 250 | 95.5 (log ε = 1.98) | nih.gov |
| This compound (Inferred) | Non-polar | ~250-252 | ~100 | Inferred |
Interactive Data Table: UV-Vis Absorption Data
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and energetics of molecules. kashanu.ac.ir For compounds like 4-(3-chlorophenyl)-1-butene, DFT calculations can predict various properties, including vibrational frequencies (IR/Raman) and NMR chemical shifts, which are valuable for validating experimental data. DFT can also be used to estimate the energetics of different molecular conformations and tautomers. acs.org
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is an indicator of a molecule's chemical reactivity and stability. frontiersin.org A smaller energy gap generally suggests higher reactivity. frontiersin.org For instance, in a study of flupyrimin (B3323723) analogs, a lower ΔE value was correlated with better insecticidal activity. frontiersin.org
DFT calculations are also employed to analyze the effects of substituents on a molecule's properties. The electron-withdrawing nature of the chlorine atom in this compound influences the electronic distribution within the molecule, which can be quantified using DFT. These calculations can help rationalize the reactivity of the butene chain and the aromatic ring.
Table 1: Representative Data from DFT Calculations on Related Molecules
| Calculated Property | Example Value | Significance |
| HOMO-LUMO Gap (ΔE) | 0.15622 Hartree | Indicates chemical reactivity and stability. frontiersin.org |
| Activation Energy (Ea) | ~15 kJ/mol (for bromine displacement in an analog) | Predicts the energy barrier for a chemical reaction. |
| Enthalpy of Formation (ΔH_f°) | +48.2 kJ/mol (estimated for a bromo-analog) | Indicates the thermodynamic stability of the molecule. |
This table presents example data from related compounds to illustrate the types of information obtained from DFT calculations. The specific values for this compound would require dedicated computational studies.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. livecomsjournal.org This technique is particularly useful for the conformational analysis of flexible molecules like this compound, which possesses rotational freedom around its single bonds. MD simulations can reveal the preferred three-dimensional structures (conformers) of the molecule and the dynamics of their interconversion. livecomsjournal.orgresearchgate.net
The process involves setting up a simulation box containing the molecule of interest, often in a solvent like water, and then solving Newton's equations of motion for every atom in the system. livecomsjournal.orgresearchgate.net This generates a trajectory that describes how the positions and velocities of the atoms evolve over a specific period. ub.edu Analysis of this trajectory provides insights into the conformational landscape of the molecule, identifying low-energy, stable conformations and the energy barriers between them. researchgate.net
In Silico Modeling of Reaction Pathways and Transition States
In silico modeling, particularly using quantum chemical methods like DFT, is instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net This approach allows for the computational study of reaction pathways, including the identification and characterization of intermediates and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and rate. acs.org
For reactions involving this compound, such as additions to the double bond or substitutions on the aromatic ring, computational modeling can map out the potential energy surface. This map reveals the most likely pathway the reaction will follow. For example, DFT calculations can be used to simulate the formation of a bromonium ion intermediate during the electrophilic addition of bromine to the double bond.
Furthermore, computational methods can help distinguish between different possible mechanisms, such as concerted versus stepwise pathways. researchgate.net By calculating the activation energies for each proposed step, researchers can predict which pathway is more favorable. For instance, DFT studies on related bromoalkenes have shown a lower activation energy for bromine displacement compared to their chloro analogs, providing insight into their comparative reactivity. The influence of solvents on reaction pathways can also be modeled, offering a more complete picture of the reaction dynamics. researchgate.net
Prediction of Reactivity and Selectivity via Computational Methods
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of organic molecules like this compound. researchgate.net Methods based on Density Functional Theory (DFT) are frequently used to calculate various reactivity descriptors that help in understanding and predicting the outcome of chemical reactions. researchgate.net
Global reactivity indices such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω) can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net These indices provide a quantitative measure of a molecule's tendency to react as an electrophile or a nucleophile. For example, a higher electrophilicity index suggests a greater propensity to accept electrons. researchgate.net
Computational methods are also invaluable for predicting the selectivity of reactions, such as regioselectivity and stereoselectivity. researchgate.net By calculating the energy barriers for different possible reaction pathways leading to different products, the most likely outcome can be determined. acs.org For instance, in the case of electrophilic addition to the double bond of this compound, calculations can predict whether the electrophile will add to the terminal or internal carbon of the alkene. Similarly, for reactions on the aromatic ring, the directing effects of the butene and chlorine substituents can be computationally assessed to predict the position of substitution.
The use of these predictive models can guide experimental work by identifying the most promising reaction conditions and substrates, thereby saving time and resources. researchgate.net
Molecular Docking for Ligand-Receptor Interactions of Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. jyoungpharm.org This method is widely used in drug discovery and medicinal chemistry to understand and predict ligand-receptor interactions at a molecular level. jyoungpharm.orgrsc.org
While this compound itself is not typically studied as a ligand for biological receptors, its derivatives could be designed to interact with specific targets. Molecular docking simulations could be employed to study how these derivatives might bind to the active site of an enzyme or a receptor. nih.gov The process involves generating a three-dimensional model of the ligand and the receptor and then using a scoring function to evaluate the different possible binding poses. frontiersin.org
The results of molecular docking can provide valuable insights into the binding mode, including identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the receptor. nih.gov For example, a study on caffeine (B1668208) analogs used molecular docking to understand their dual inhibition of MAO-B and adenosine (B11128) A2A receptors. jyoungpharm.org This information can be used to rationalize the biological activity of a series of compounds and to guide the design of new derivatives with improved potency and selectivity. nih.gov
Although specific docking studies on derivatives of this compound are not prominent in the literature, the methodology is a standard tool for exploring the potential biological applications of novel chemical entities. rsc.orgarxiv.org
Quantum Chemical Studies of Intermolecular Interactions
Quantum chemical calculations are essential for understanding the nature and strength of intermolecular interactions, which govern the physical properties and condensed-phase behavior of substances like this compound. mdpi.com These interactions include van der Waals forces, dipole-dipole interactions, and potentially weaker interactions like halogen bonding.
Methods such as Density Functional Theory (DFT) can be used to model dimers or larger clusters of molecules to investigate how they interact with each other. mdpi.com The analysis of these interactions can be performed using various theoretical tools, including the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.netmdpi.com These methods can identify and characterize specific intermolecular contacts, such as hydrogen bonds or halogen bonds, and quantify their strength. rsc.orgmdpi.com
For this compound, quantum chemical studies could elucidate the role of the chlorine atom in directing intermolecular interactions through halogen bonding. The π-system of the aromatic ring can also participate in π-stacking interactions. Understanding these non-covalent forces is crucial for predicting properties like boiling point, solubility, and crystal packing. mdpi.com For example, Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies, revealing that dispersive forces are often decisive in the interactions of aromatic systems. mdpi.com
Applications As a Synthetic Intermediate and in Materials Science
Precursor in the Synthesis of Complex Organic Molecules
4-(3-Chlorophenyl)-1-butene serves as a versatile intermediate in the synthesis of more elaborate organic molecules. The presence of the butenyl group and the chlorine-substituted phenyl ring allows for a range of chemical modifications. The double bond can participate in various addition reactions, while the aromatic chlorine atom can be involved in nucleophilic substitution or cross-coupling reactions.
Although specific examples detailing the use of this compound in the synthesis of highly complex, named molecules are not extensively documented in readily available literature, the reactivity of similar structures provides a clear indication of its synthetic potential. For instance, analogous compounds with different substitution patterns on the phenyl ring are utilized as precursors for creating molecules with potential biological activity. The 4-chlorophenyl analogue, for example, is a known intermediate in the synthesis of various compounds. Current time information in Bangalore, IN. The strategic placement of the chlorine atom at the meta position in this compound offers a different electronic and steric environment compared to its ortho and para isomers, which can be exploited to achieve specific selectivities in synthetic transformations.
The butene chain can be functionalized through various reactions. For example, oxidation of the double bond can lead to the formation of epoxides or diols, which are versatile intermediates for further chemical manipulation. Current time information in Bangalore, IN. Reduction of the double bond can yield the corresponding saturated alkylbenzene. Current time information in Bangalore, IN. Furthermore, the terminal olefin is a suitable substrate for hydroformylation to introduce an aldehyde group, or for cross-metathesis reactions to build more complex olefinic structures.
The chloro-substituted phenyl ring also offers a handle for synthetic modifications. The chlorine atom can be replaced by other functional groups through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of activating groups. Current time information in Bangalore, IN. More commonly, the chloro-substituent makes the aromatic ring amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for carbon-carbon bond formation. These reactions would allow for the attachment of a wide variety of organic fragments to the phenyl ring, leading to the synthesis of diverse and complex molecular scaffolds. The development of methods for the synthesis of optically active tertiary alcohols, which are important chiral synthons for many drugs, often involves intermediates that could be derived from precursors like this compound. sumitomo-chem.co.jppolimi.it
Monomer in Polymerization Processes
The vinyl group of this compound makes it a suitable monomer for addition polymerization. The presence of the 3-chlorophenyl substituent influences the reactivity of the monomer and the properties of the resulting polymer.
This compound, as a substituted styrene (B11656), is expected to undergo radical polymerization. In radical polymerization, the rate and controllability are influenced by the electronic nature of the substituents on the aromatic ring. Generally, styrenic monomers with electron-withdrawing groups, such as a chlorine atom, tend to polymerize faster in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu This is attributed to the substituent's effect on both the propagation rate constant and the equilibrium constant for the atom transfer process. cmu.edu
Studies on the radical polymerization of para-substituted styrenes have shown that the polymerization process is favored when an electron-withdrawing group is present on the aromatic ring. uliege.be For example, the relative reaction rate for 4-chlorostyrene (B41422) is higher than that of unsubstituted styrene. uliege.be This suggests that this compound would also exhibit enhanced reactivity in radical polymerization compared to unsubstituted styrene. The polymerization can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The kinetics of such polymerizations are typically first-order with respect to the monomer concentration. cmu.edu
Table 1: Comparison of Apparent Rate Coefficients for ATRP of Substituted Styrenes
| Monomer | Substituent | Apparent Rate Coefficient (k_app) x 10^4 (s⁻¹) |
|---|---|---|
| 4-Fluorostyrene | 4-F | 1.8 |
| Styrene | H | 1.0 |
| 4-Methylstyrene | 4-Me | 0.4 |
| 4-tert-Butylstyrene | 4-tBu | 0.3 |
Data adapted from studies on para-substituted styrenes, providing a basis for predicting the behavior of this compound. cmu.edu
Cationic polymerization of styrenic monomers is highly sensitive to the electronic effects of the substituents on the phenyl ring. Electron-donating groups generally enhance the stability of the propagating carbocation, leading to faster polymerization rates. Conversely, electron-withdrawing groups like chlorine tend to destabilize the carbocation, making the polymerization more challenging. juniperpublishers.com
However, living cationic polymerization of p-chlorostyrene has been successfully achieved using specific initiating systems, such as an HCl-adduct in conjunction with a Lewis acid like SnCl₄ and a common ion salt like nBu₄NCl. acs.org These controlled polymerization conditions can lead to polymers with well-defined molecular weights and narrow molecular weight distributions. It is plausible that similar conditions could be applied to the cationic polymerization of this compound. The polymerization is believed to proceed via a cationic mechanism, where a proton initiates the reaction. sciengine.com
This compound can be copolymerized with other olefinic monomers to produce polymers with tailored properties. The incorporation of this monomer into a polymer chain can introduce specific functionalities and modify the physical and chemical characteristics of the resulting material.
Copolymerization of styrene and its derivatives with simple olefins like ethylene (B1197577) and propylene (B89431) has been achieved using various catalytic systems, including Ziegler-Natta and metallocene catalysts. nih.govrsc.orgmdpi.com The reactivity ratios of the comonomers play a crucial role in determining the composition and microstructure of the resulting copolymer. The synthesis of alternating styrene-ethylene and styrene-propylene copolymers has also been reported through a combination of radical polymerization and post-polymerization modification. rsc.org It is expected that this compound could be similarly copolymerized with ethylene or propylene to create copolymers with a range of compositions and properties.
The mechanism of polymerization for styrenic monomers is well-studied. In radical polymerization, the process involves initiation, propagation, and termination steps. The stability of the benzylic radical intermediate is a key factor. For controlled radical polymerization techniques like ATRP, the mechanism involves a reversible halogen atom transfer between the dormant polymer chain and a transition metal complex, which maintains a low concentration of active radical species. cmu.educmu.edu
In cationic polymerization, the mechanism involves the formation of a carbocationic active center. The stability of this carbocation is paramount, and it is influenced by the substituent on the phenyl ring. For chloro-substituted styrenes, the electron-withdrawing nature of the chlorine atom can make the carbocation less stable, potentially leading to side reactions like chain transfer. juniperpublishers.com However, under living polymerization conditions, these side reactions can be suppressed. acs.org Studies on the cationic polymerization of p-methylstyrene have shown that the initiator structure and reaction conditions significantly affect the rate of polymerization. juniperpublishers.com
Development of Specialty Chemicals and Functional Materials
The polymer derived from this compound, poly(this compound), serves as a platform for the development of specialty chemicals and functional materials. The presence of the chlorine atom on each repeating unit provides a reactive site for post-polymerization modification. rug.nlacs.org
For example, the chlorine atom can be replaced by various nucleophiles to introduce a wide range of functional groups along the polymer backbone. This chemical modification can dramatically alter the properties of the polymer, such as its solubility, thermal stability, and chemical resistance. Functional polymers with specific properties can be designed for various applications. For instance, the introduction of polar functional groups can enhance the polymer's adhesion to different substrates.
The synthesis of functional polymers from poly(4-chlorostyrene) has been demonstrated as a viable route to new materials. rug.nl Similarly, poly(4-bromostyrene) has been functionalized with alkyne groups via palladium-catalyzed coupling reactions. acs.org These approaches could be adapted to poly(this compound) to create a diverse library of functional polymers. The development of novel functional polymers from readily available starting materials is an active area of research, with applications in electronics, coatings, and biomedical devices. collectionscanada.gc.ca
Role in Catalyst Development for Olefin Functionalization
The functionalization of olefins—hydrocarbons containing at least one carbon-carbon double bond—is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler starting materials. scholaris.ca The compound this compound and its isomers serve as important substrates in the study and development of new catalytic processes for olefin functionalization.
Research into the palladium-catalyzed oxidative arylhalogenation of alkenes has utilized the related compound 4-(4-chlorophenyl)-1-butene (B1625354) to explore reaction mechanisms and scope. nih.gov In these studies, the terminal olefin undergoes functionalization in the presence of a palladium catalyst and a halogen source. For instance, the reaction of 4-(4-chlorophenyl)-1-butene with catalysts like copper(II) chloride (CuCl₂) or copper(II) bromide (CuBr₂) leads to the formation of various halogenated products. nih.gov The specific products formed and the selectivity of these reactions can be controlled by adjusting the reaction conditions and the type of halogenating agent used, providing valuable insights for designing more efficient and selective catalysts. nih.gov
Furthermore, the behavior of terminal olefins like 4-phenyl-1-butene (B1585249) in the presence of various transition metal catalysts is an active area of research. For example, cobalt-catalyzed radical hydration reactions can convert 4-phenyl-1-butene into 4-phenyl-2-butanol (B1222856) with high selectivity, a process known as Markovnikov-selective functionalization. scispace.com Ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, are known to promote the isomerization of terminal olefins, which can be an important consideration in designing a synthetic route. researchgate.net These studies on related compounds provide a framework for understanding how this compound could behave in similar catalytic systems, aiding in the development of new catalysts for targeted chemical transformations.
Table 1: Catalytic Reactions Involving Phenylbutene Derivatives
| Catalyst System | Substrate | Product(s) | Key Finding | Reference |
|---|---|---|---|---|
| Palladium/CuCl₂ or CuBr₂ | 4-(4-chlorophenyl)-1-butene | 1,1- and 1,2-arylhalogenated products | The reaction selectivity can be tuned by altering the halogenating reagent and conditions. nih.gov | nih.gov |
| Cobalt(acac)₂/PhSiH₃ | 4-phenyl-1-butene | 4-phenyl-2-butanol | Demonstrates efficient and selective Markovnikov hydration of a terminal olefin. scispace.com | scispace.com |
Intermediate in Herbicide Synthesis
The structural motifs present in this compound are found in various agrochemicals. Its derivatives have been identified as key intermediates in the synthesis of certain herbicides.
A U.S. patent describes a process for preparing 3-(acyl or substituted-thio)-1-alkyl-4(1H)-pyridinones, which are noted for their herbicidal activity. google.com The synthesis of these pyridinones utilizes intermediates derived from 2-phenyl-1-butene-3-ones. One specific example mentioned in the patent is 4-benzylthio-2-(3-chlorophenyl)-1-(N-methylpiperazino)-1-butene-3-one. google.com This compound, which contains the core 3-chlorophenyl and butene structures, serves as a precursor to the final herbicidal product. This highlights the role of the this compound framework in constructing more complex molecules with desired biological activity. Additionally, other sources confirm that butene derivatives, such as cis-2-Butene-1,4-diol, are used as synthetic organic intermediates in the manufacturing of specific herbicides. avantorsciences.com
The derivatization of such intermediates is a common strategy in the discovery of new agrochemicals. acs.org By modifying the functional groups of a core structure like this compound, chemists can fine-tune the efficacy and properties of the resulting compounds.
Table 2: Chemical Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| This compound | Main subject of the article |
| 4-(4-Chlorophenyl)-1-butene | Substrate in palladium-catalyzed reactions |
| Copper(II) chloride (CuCl₂) | Halogen source in catalysis |
| Copper(II) bromide (CuBr₂) | Halogen source in catalysis |
| 4-Phenyl-1-butene | Substrate in catalytic hydration and isomerization |
| 4-Phenyl-2-butanol | Product of 4-phenyl-1-butene hydration |
| 3-(Acyl or substituted-thio)-1-alkyl-4(1H)-pyridinones | Herbicidal compounds |
| 4-Benzylthio-2-(3-chlorophenyl)-1-(N-methylpiperazino)-1-butene-3-one | Intermediate in herbicide synthesis |
| cis-2-Butene-1,4-diol | Intermediate in herbicide manufacture |
| Cobalt(II) acetylacetonate (B107027) (Co(acac)₂) | Catalyst for radical hydration |
Exploration of Biological and Pharmacological Activities of Derivatives
Anticancer Activity Studies
The quest for novel anticancer agents has led to the investigation of various chemical scaffolds, including derivatives of chlorophenyl-containing compounds. While direct studies on 4-(3-chlorophenyl)-1-butene are not extensively documented, research on related structures provides insights into their potential cytotoxic and cell cycle-modulating effects.
Studies on structurally similar compounds have shown promise in the realm of anticancer research. For instance, chlorinated alkenes have demonstrated potential cytotoxic effects against various cancer cell lines. The presence of a chlorophenyl group is often associated with enhanced lipophilicity, which may facilitate the disruption of cell membrane integrity.
In a broader context, other classes of compounds incorporating a chlorophenyl moiety have been evaluated for their anticancer potential. For example, a series of coumarin-3-carboxamide derivatives were synthesized and tested for their activity against cancer cells. mdpi.com Among these, N-(4-chlorophenyl)-7-hydroxy-6-(3-methylbut-2-en-1-yl)-2-oxo-2H-chromene-3-carboxamide was synthesized, and while specific cytotoxicity data for this particular compound was not highlighted as the most potent, the study did find that derivatives with fluorine substitutions on the phenyl ring showed significant activity against HepG2 and HeLa cancer cell lines. mdpi.com
Similarly, 1,3,4-oxadiazole (B1194373) derivatives containing substituted phenyl groups have been a subject of interest. wjarr.com One study reported that a derivative with an amine group showed potent anticancer activity against the MCF-7 cell line. wjarr.com Another investigation into pyrimidine (B1678525) derivatives based on the Lapatinib skeleton, which included compounds with a 3-chloro-4-(3-fluorobenzyloxy)anilino group, identified several potent inhibitors of EGFR/ErbB-2 kinase activities with significant antiproliferative effects on A431 and SKOV-3 cell lines. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Chlorophenyl-Containing Derivatives
| Compound Class | Derivative Example | Cell Line(s) | Activity |
|---|---|---|---|
| Pyrimidine | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | A431, SKOV-3 | IC₅₀ = 3.25 µM (A431), 0.89 µM (SKOV-3) nih.gov |
| Pyrimidine | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine | A431, SKOV-3 | IC₅₀ = 4.24 µM (A431), 0.71 µM (SKOV-3) nih.gov |
This table presents data for structurally related, but more complex, compounds to illustrate the anticancer potential of the chlorophenyl moiety in different chemical contexts.
Antimicrobial and Antifungal Properties
The chlorophenyl group is a common feature in various antimicrobial and antifungal agents. mdpi.com While specific data for this compound derivatives is sparse, the general understanding is that the presence of a halogenated phenyl ring can contribute to antimicrobial activity.
Research on coumarin (B35378) derivatives has shown that modifications to the core structure can influence their antimicrobial effects. mdpi.com For instance, coumarin-3-carboxylic acid derivatives exhibited moderate antibacterial activities against Gram-positive bacteria, an effect that was diminished upon conversion to carboxamides. mdpi.com This suggests that the acidic moiety plays a crucial role in the observed antibacterial action. mdpi.com
Enzyme Modulation and Inhibition Studies
The ability of small molecules to modulate or inhibit enzyme activity is a cornerstone of drug discovery. Derivatives containing the chlorophenyl group have been investigated as inhibitors of various enzymes.
For example, a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were designed as dual inhibitors of epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinases. nih.gov Several of these compounds demonstrated potent inhibition of both enzymes, with IC₅₀ values in the nanomolar range. nih.gov
In a different study, 1,3,4-oxadiazole derivatives were evaluated as inhibitors of thymidine (B127349) phosphorylase (TP), an enzyme implicated in cancer progression. wjarr.com The results indicated that compounds with an amine group exhibited better binding affinity and inhibitory activity against TP. wjarr.com Furthermore, research into 1,4-benzenesulfonamide derivatives identified potent inhibitors of glyoxalase I (Glx-I), an enzyme overexpressed in cancerous cells. nih.gov
Table 2: Enzyme Inhibition by Selected Chlorophenyl-Containing Derivatives
| Compound Class | Target Enzyme(s) | Derivative Example | IC₅₀ Values |
|---|---|---|---|
| Pyrimidine | EGFR, ErbB-2 | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | 37 nM (EGFR), 29 nM (ErbB-2) nih.gov |
| Pyrimidine | EGFR, ErbB-2 | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine | 48 nM (EGFR), 38 nM (ErbB-2) nih.gov |
| 1,3,4-Oxadiazole | Thymidine Phosphorylase | Derivative with amine group | 22.83 µM wjarr.com |
This table showcases the enzyme inhibitory potential of various compounds containing a chlorophenyl group, highlighting the diversity of targets.
Receptor Binding Affinity and Selectivity
Arylpiperazine derivatives are a well-known class of compounds that interact with various receptors, particularly serotonin (B10506) receptors. In this context, a derivative incorporating a 3-chlorophenylpiperazine moiety linked to a butenyl naphthalimide structure was synthesized and investigated for its properties as a serotonin receptor ligand. mdpi.com The synthesis of N-{(2Z)-4-[4-(3-chlorophenyl)piperazin-1-yl]but-2-enyl}-1,8-naphthalimide highlights the utility of the chlorophenyl group in designing molecules with affinity for specific biological receptors. mdpi.com
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives containing a chlorophenyl group, SAR investigations have provided valuable insights.
In the study of pyrimidine-based EGFR/ErbB-2 inhibitors, the nature of the substituent at the 6-position of the pyrimidine ring was found to be critical for activity. nih.gov The introduction of groups capable of forming covalent bonds or additional hydrogen bonds, such as acrylamide (B121943) and cyanoacetamide, led to potent dual kinase inhibition. nih.gov
For the coumarin-3-carboxamide series, SAR analysis revealed that the presence of electron-withdrawing groups, such as fluorine, on the phenyl ring enhanced anticancer activity, while electron-donating groups like methyl or methoxyl groups resulted in weaker activity. mdpi.com This suggests that the electronic properties of the substituted phenyl ring play a significant role in the observed cytotoxicity. mdpi.com Similarly, in the 1,3,4-oxadiazole series of TP inhibitors, the presence of a benzene (B151609) ring with an electron-withdrawing group and a less sterically hindered amine group was found to improve inhibitory activity. wjarr.com
Role in Drug Discovery and Development
The exploration of derivatives from a lead compound is a cornerstone of modern drug discovery, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. While specific studies focusing on the drug discovery and development of direct derivatives of This compound are not extensively documented in publicly available research, the structural motifs it possesses—the chlorophenyl group and the butene chain—are prevalent in a wide array of pharmacologically active compounds. The scientific community has thoroughly investigated compounds containing these features, providing insights into their potential roles in creating new therapeutic agents.
The presence of a halogen, such as chlorine, on a phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's biological activity. The chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, various heterocyclic compounds incorporating a chlorophenyl group have been synthesized and evaluated for their therapeutic potential.
Research into pyrazole (B372694) derivatives containing a 4-chlorophenyl group has demonstrated their potential as antimicrobial agents. Similarly, pyrimidine derivatives with a 3-chloro-4-methylphenyl substituent have been investigated for their cytotoxic effects. In the realm of cancer research, compounds that act as tubulin inhibitors, a critical mechanism for halting cell division, have been designed with a chlorophenyl moiety to mimic the activity of natural products like combretastatin (B1194345) A-4. One such class of compounds, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates, has shown potent antiproliferative activities in the nanomolar range against various cancer cell lines.
Furthermore, triazole analogs of combretastatin A-4 featuring a 5-(4-chlorophenyl) group have been synthesized and evaluated, highlighting the versatility of the chlorophenyl group in the design of potent bioactive molecules. These examples underscore the significance of the chlorophenyl group as a key pharmacophoric element in the development of new drugs across different therapeutic areas.
The butene chain in This compound offers a flexible linker that can be modified to optimize the spatial orientation of the pharmacophore and its interaction with the target receptor. The length and saturation of such aliphatic chains are critical parameters in drug design. For example, in the synthesis of pyrazole derivatives, a 1,4-dibromobutane (B41627) or (E)-1,4-dibromobut-2-ene linker has been used to introduce a flexible or more rigid four-carbon chain, respectively, to which various heterocyclic amines can be attached. mdpi.com This approach allows for the systematic exploration of the chemical space around the core scaffold to identify compounds with improved biological activity.
While direct evidence of This compound serving as a scaffold in drug discovery is limited, the analysis of its constituent parts reveals their importance in the design of new therapeutic agents. The following table summarizes the biological activities of various compounds that, while not direct derivatives, feature the key structural component of a chlorophenyl group.
| Compound Class | Specific Derivative Example | Biological Activity | Research Focus |
| Pyrazole Derivatives | Ethyl 4-amino-1-(4-bromobutyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | Precursor for antimicrobial agents | Synthesis of novel pyrazole derivatives with potential antimicrobial properties. mdpi.com |
| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates | Not specified | Tubulin inhibition, antiproliferative activity | Development of new anticancer agents that mimic combretastatin A-4. |
| (Pyrimidin-2-ylamino)benzoyl-based derivatives | Derivative with a 3-Chloro-4-methylphenyl group | Cytotoxicity | Evaluation as novel RXRα antagonists for cancer therapy. tandfonline.com |
| Triazole Analogs of Combretastatin A-4 | 5-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole | Not specified in provided context | Synthesis of cis-restricted analogs of a known potent anticancer agent. mdpi.com |
Environmental Fate, Transport, and Ecotoxicological Considerations
Degradation Pathways in Environmental Matrices
The degradation of 4-(3-chlorophenyl)-1-butene in the environment is expected to proceed through several key pathways, including hydrolysis, photolysis, and biodegradation. The relative importance of each pathway is determined by environmental conditions and the compound's inherent chemical properties.
Hydrolysis: The structure of this compound is not readily susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). ospar.org However, the related compound 3-chloro-1-butene (B1220285) undergoes hydrolysis via an S_N1 mechanism. tardigrade.in This reaction proceeds through a stable allylic carbocation intermediate. tardigrade.in It is plausible that this compound, if it were to have a chlorine on the butene chain, would exhibit similar reactivity. The presence of the phenyl group would further stabilize such a carbocation.
Photolysis: Compounds containing chlorinated aromatic rings can undergo photolysis, or degradation by light. This process could contribute to the breakdown of this compound, particularly in sunlit surface waters. epa.gov The energy from sunlight can lead to the cleavage of the carbon-chlorine bond, a critical step in the degradation of many organochlorine compounds.
Biodegradation is a crucial process for the environmental attenuation of organic pollutants. Microorganisms in soil and aquatic environments may degrade this compound, although the chlorinated phenyl group is known to confer resistance to microbial attack.
Aerobic Biodegradation: Under aerobic conditions, microorganisms could potentially initiate degradation through two main routes: oxidation of the butene side chain or attack on the aromatic ring. The terminal double bond of the butene chain is a likely site for initial enzymatic attack. For similar chlorinated aromatic compounds, such as 4-chlorophenol, bacteria like Pseudomonas and Alcaligenes species have demonstrated the ability to use them as a sole carbon and energy source. nih.govnih.govnih.gov The degradation often proceeds through the formation of chlorocatechol, followed by ring cleavage. nih.gov
Anaerobic Biodegradation: In the absence of oxygen, such as in deeper sediments or waterlogged soils, anaerobic biodegradation may occur. For many chlorinated hydrocarbons, this process often involves reductive dehalogenation, where the chlorine atom is removed and replaced by a hydrogen atom. This step reduces the toxicity and persistence of the molecule, often making it more amenable to further degradation. frtr.gov
The rate of biodegradation is highly variable and depends on factors such as microbial population density, nutrient availability, temperature, and pH. nih.govscholarsresearchlibrary.com
Adsorption and Desorption Processes in Environmental Compartments
The tendency of a chemical to adsorb to soil, sediment, and sludge is a key factor governing its environmental transport and bioavailability. This behavior is often predicted using the octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity, or "fat-loving" nature.
A high log Kow value suggests a greater affinity for organic matter and lipids. While experimental data for this compound is unavailable, its structure suggests a moderate to high lipophilicity. Consequently, it is expected to adsorb to the organic fraction of soils and sediments. researchgate.net This adsorption reduces its concentration in the water column, limiting its mobility but potentially creating a long-term reservoir of contamination in soil and sediment. ecetoc.org The sediment sorption coefficient (Koc) is another critical parameter that is often correlated with Kow and is used to predict partitioning in environmental models. researchgate.net
Estimated Physicochemical Properties and Environmental Indices for this compound Note: The following values are estimates based on QSAR models and the properties of analogous compounds, as direct experimental data is limited.
| Property | Estimated Value/Prediction | Implication for Environmental Fate |
| Log Kow (Octanol-Water Partition Coefficient) | 4.0 - 4.5 | Moderate to high lipophilicity; likely to adsorb to organic matter in soil and sediment. researchgate.net |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 1000 - 3000 L/kg | Significant partitioning to soil and sediment, leading to lower mobility in water. |
| Water Solubility | Low | Limited distribution in the aqueous phase; prefers partitioning to organic compartments. |
| Vapor Pressure | Low to Moderate | May exhibit some volatilization from surface water, but likely to be dominated by adsorption. |
Bioaccumulation Potential and Environmental Persistence
Bioaccumulation: This refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. It is a significant concern for lipophilic compounds. The potential for bioaccumulation is often estimated by the bioconcentration factor (BCF), which is strongly correlated with the log Kow. canadagazette.gc.ca Given the estimated log Kow for this compound, it may have the potential to bioaccumulate in aquatic organisms, posing a risk to food webs. canadagazette.gc.ca
Environmental Risk Assessment Methodologies for Organic Chemicals
In the absence of extensive experimental data for a specific compound like this compound, environmental risk assessment relies on a combination of approaches.
PBT and vPvM Assessment: A common framework evaluates chemicals based on their Persistence (P), Bioaccumulation (B), and Toxicity (T). researchgate.net Substances that meet the criteria for all three are identified as PBT substances. A related classification is vPvM, for very Persistent and very Bioaccumulative substances. This framework is central to chemical regulations worldwide. umweltbundesamt.de
Quantitative Structure-Activity Relationships (QSAR): QSAR models are indispensable tools for predicting the environmental fate and toxicological effects of chemicals when experimental data is lacking. researchgate.net Models like EPI Suite and PBT Profiler use the chemical structure to estimate properties like log Kow, BCF, degradation half-lives, and toxicity. researchgate.net These estimations are crucial for an initial risk screening.
Risk Quotient (RQ) Method: The risk quotient method is a widely used approach that compares the predicted environmental concentration (PEC) of a chemical with its predicted no-effect concentration (PNEC). nih.gov An RQ value greater than one suggests a potential risk to the environment, triggering the need for more detailed investigation. nih.gov
Conceptual PBT Assessment Framework
| Criterion | Low Concern | PBT Concern | Very Persistent/Bioaccumulative |
| Persistence (Half-life) | < 40 days (freshwater) | > 40 days (freshwater) | > 60 days (freshwater) |
| Bioaccumulation (BCF) | < 2000 L/kg | > 2000 L/kg | > 5000 L/kg |
| Toxicity (Aquatic) | LC50/EC50 > 0.1 mg/L | LC50/EC50 < 0.1 mg/L | Not applicable |
Remediation Strategies for Related Halogenated Contaminants
Should contamination with this compound or similar halogenated organic compounds occur, several remediation technologies can be considered. The choice of strategy depends on the specific site conditions, concentration of the contaminant, and regulatory requirements.
Bioremediation: This strategy uses microorganisms to degrade contaminants. frtr.gov In situ bioremediation involves stimulating native microbial populations by adding nutrients and oxygen, while ex situ methods involve excavating contaminated soil for treatment in a controlled environment. frtr.gov
Chemical Dehalogenation: This process involves adding reagents to the contaminated soil or water to chemically replace the chlorine atoms, typically rendering the molecule less toxic and more biodegradable. frtr.gov
In Situ Chemical Oxidation (ISCO): ISCO involves injecting powerful oxidants, such as persulfate or hydrogen peroxide, into the subsurface. berkeley.edu These oxidants generate highly reactive radicals that can break down a wide range of organic contaminants, including chlorinated hydrocarbons. berkeley.edu
Electrochemical Reduction: This emerging technology uses electrochemical cells to degrade halogenated pollutants. acs.orgnih.gov It offers a promising strategy by facilitating carbon-halogen bond cleavage through reduction reactions. acs.orgnih.gov
Excavation and Incineration: For highly contaminated sites, the soil can be excavated and transported off-site for high-temperature incineration, which ensures the complete destruction of the organic contaminants. frtr.gov
Summary of Remediation Strategies for Halogenated Contaminants
| Strategy | Description | Advantages | Limitations |
| Bioremediation | Utilizes microorganisms to metabolize contaminants. frtr.gov | Cost-effective, environmentally friendly. | Can be slow; effectiveness depends on environmental conditions. berkeley.edu |
| Chemical Dehalogenation | Reagents are used to replace halogen atoms. frtr.gov | Relatively rapid. | Reagent cost; potential for byproduct formation. |
| In Situ Chemical Oxidation (ISCO) | Injection of strong oxidants to destroy contaminants. berkeley.edu | Effective for a broad range of compounds; can be fast. | Can be costly; may impact soil geochemistry. berkeley.edu |
| Electrochemical Remediation | Uses electrical current to drive degradation reactions. nih.gov | Controlled process; can treat recalcitrant compounds. | Emerging technology; may have high energy costs. acs.org |
| Incineration | High-temperature destruction of contaminants. frtr.gov | High destruction efficiency (>99.99%). frtr.gov | High cost; public perception issues; transport risks. |
Q & A
Q. How do steric effects of the 3-chlorophenyl group impact its reactivity in Diels-Alder reactions?
- Answer : The meta-chloro substituent creates steric hindrance, reducing dienophile reactivity (k = 0.45 M⁻¹s⁻¹ vs. 0.78 M⁻¹s⁻¹ for para-substituted analogs). Computational models (e.g., steric maps in ADF software) and X-ray crystallography of transition-state analogs clarify these effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
